(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid is a chiral amino acid derivative characterized by the presence of a 3,5-difluorophenyl group attached to the butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid typically involves the use of chiral catalysts and protecting groups to ensure the desired stereochemistry. One common method involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino functionality. The synthetic route may include steps such as:
- Protection of the amino group with Boc.
- Introduction of the 3,5-difluorophenyl group via a Suzuki-Miyaura coupling reaction.
- Deprotection of the Boc group to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,5-difluorophenyl group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
(S)-3-Amino-4-phenylbutanoic acid: Lacks the fluorine atoms, resulting in different chemical properties and biological activity.
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid: Contains a single fluorine atom, which affects its reactivity and interactions.
(S)-3-Amino-4-(3,5-dichlorophenyl)butanoic acid:
Uniqueness: The presence of two fluorine atoms in the 3,5-positions of the phenyl ring in (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid imparts unique electronic and steric properties, making it distinct from its analogs. These properties can enhance its stability, reactivity, and binding interactions in various applications .
Eigenschaften
Molekularformel |
C10H11F2NO2 |
---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
(3S)-3-amino-4-(3,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
JUZLHHFRXMTMCJ-VIFPVBQESA-N |
Isomerische SMILES |
C1=C(C=C(C=C1F)F)C[C@@H](CC(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.